

# Spectroscopic Characterization of 1,9-Thianthrenedicarboxylic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: 1,9-Thianthrenedicarboxylic acid

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This guide provides a comparative spectroscopic analysis of **1,9-Thianthrenedicarboxylic acid**, a heterocyclic aromatic compound of interest in materials science and pharmaceutical development. Due to the limited availability of specific data for the 1,9-isomer, this guide utilizes available spectroscopic information for a closely related thianthrene dicarboxylic acid isomer and compares it with two common aromatic dicarboxylic acids: Terephthalic Acid and 2,3-Naphthalenedicarboxylic Acid. This comparative approach allows for an objective evaluation of its structural features.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the thianthrene dicarboxylic acid isomer and the selected comparative compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
Thianthrene Dicarboxylic Acid	DMSO-d <sub>6</sub>	8.06 (d, 2H, J=2 Hz), 7.87 (dd, 2H, J=8 Hz, 2 Hz), 7.33 (d, 2H, J=8 Hz)[1]
Terephthalic Acid	DMSO-d <sub>6</sub>	8.08 (s, 4H)
2,3-Naphthalenedicarboxylic Acid	DMSO-d <sub>6</sub>	8.32 (s, 2H), 8.05 (d, 2H), 7.65 (m, 2H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
Thianthrene Dicarboxylic Acid	-	Data not available
Terephthalic Acid	DMSO-d <sub>6</sub>	167.1 (C=O), 134.7 (Ar-C), 129.5 (Ar-CH)
2,3-Naphthalenedicarboxylic Acid	DMSO-d <sub>6</sub>	168.9 (C=O), 135.2 (Ar-C), 132.8 (Ar-C), 129.3 (Ar-CH), 128.0 (Ar-CH)

Table 3: IR Spectroscopic Data

Compound	Sample Prep	Key Absorptions (cm <sup>-1</sup> )
Thianthrene Dicarboxylic Acid	KBr	3200-2500 (O-H, broad), 1690 (C=O)[1]
Terephthalic Acid	KBr	3300-2500 (O-H, broad), 1685 (C=O), 1280 (C-O)
2,3-Naphthalenedicarboxylic Acid	KBr	3400-2500 (O-H, broad), 1700 (C=O), 1270 (C-O)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] <sup>+</sup> or [M-H] <sup>-</sup> (m/z)
Thianthrene Dicarboxylic Acid	-	Data not available
Terephthalic Acid	ESI-	165.01
2,3-Naphthalenedicarboxylic Acid	ESI-	215.03

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **<sup>1</sup>H NMR Acquisition:** The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **<sup>13</sup>C NMR Acquisition:** The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d<sub>6</sub> (δ = 39.52 ppm).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The data is presented in terms of wavenumber ( $\text{cm}^{-1}$ ).

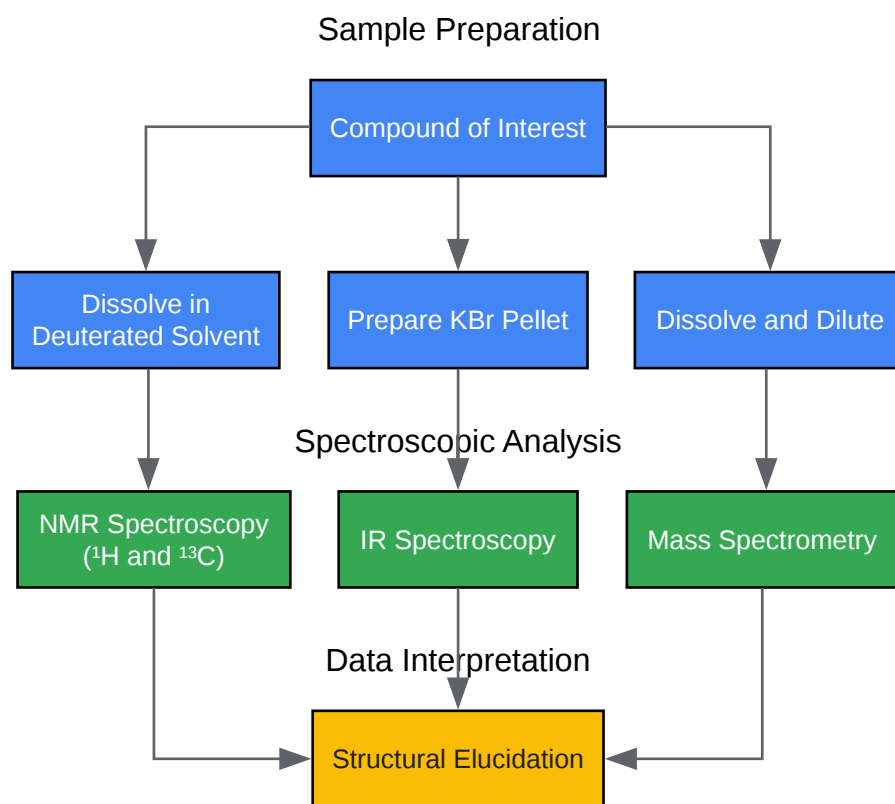
## Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted to 10  $\mu\text{g/mL}$  with the same solvent.
- Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.
- Data Acquisition: The analysis was performed in negative ion mode. The capillary voltage was set to 2.5 kV, the sampling cone voltage to 40 V, and the source temperature to 120°C. The data was acquired over a mass range of  $m/z$  50-1000.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

## Experimental Workflow for Spectroscopic Characterization



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## References

- 1. 2,3-Naphthalenedicarboxylic acid(2169-87-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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